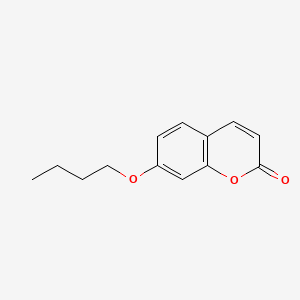

7-butoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

71783-00-1 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

7-butoxychromen-2-one |

InChI |

InChI=1S/C13H14O3/c1-2-3-8-15-11-6-4-10-5-7-13(14)16-12(10)9-11/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

BDOGTORASJEUBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |

Other CAS No. |

71783-00-1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 7 Butoxy 2h Chromen 2 One Derivatives

Influence of the Butoxy Moiety at C-7 on Pharmacological Potency and Selectivity

The substitution pattern at the C-7 position of the coumarin (B35378) scaffold is a critical determinant of pharmacological activity and target selectivity. The introduction of an alkoxy group, such as the butoxy moiety, significantly influences the lipophilic character of the molecule, which in turn affects its interaction with biological targets.

Research into monoamine oxidase (MAO) inhibitors has shown that the modulation of MAO-B activity is linearly correlated with the lipophilicity of the substituent at the C-7 position. frontiersin.org Seminal explorations in this area often focused on C-7 substituents, revealing that different linkers, varying in size and electronic features, could be installed to modulate activity. frontiersin.org Among various alkoxy groups, longer chains have been investigated for their impact on enzyme inhibition. For instance, in a study on carbonic anhydrase (CA) inhibition, a series of 7-alkoxycoumarins with aliphatic C1–C4 groups were investigated to understand how the length and nature of this moiety influence enzyme inhibitory activity. acs.org

The selectivity of 7-alkoxycoumarins as substrates for cytochrome P450 (CYP) enzymes is also well-documented. nih.gov While the O-dealkylation of these compounds is a common assay for CYP activity, the substitution pattern on the coumarin nucleus can alter their selectivity. nih.gov For example, unsubstituted 7-alkoxycoumarins show selectivity for CYP1A1/2, but blockade of the 3-, 4-, and 6-positions can shift this selectivity toward CYP2B. nih.gov

Furthermore, studies on the aryl hydrocarbon receptor (AhR), a key transcription factor, have evaluated a range of differently substituted 7-alkoxycoumarins. tum.denih.gov Among the tested compounds, which included 7-but-2′-enyloxycoumarin, the length and structure of the alkoxy chain were found to be important for AhR activation. tum.denih.gov Specifically, a 3,3-dimethylallyloxy side chain at the C-7 position was identified as a key moiety for this activity. tum.denih.gov The versatility of the C-7 position allows for structural modifications that can direct selectivity toward different biological targets, such as neuronal enzymes or antimycobacterial effects. nih.govmdpi.com

| Target | Influence of C-7 Alkoxy Group | Key Findings |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | Potency is linearly correlated to the lipophilicity of the C-7 substituent. frontiersin.org | The OCH₂Ph group was found to be highly effective in promoting MAO-B inhibitory activity. frontiersin.org |

| Carbonic Anhydrase (CA) | The length and nature of the 7-alkoxy moiety (C1-C4) influence enzyme inhibitory activity. acs.org | The 7-methoxy group, present in a lead compound, participates in hydrogen bonds within the CA active site. acs.org |

| Cytochrome P450 (CYP) | The alkoxy group influences selectivity for different CYP isoforms (e.g., CYP1A vs. CYP2B). nih.gov | Selectivity can be altered by blocking other positions on the coumarin core. nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | The structure of the 7-alkoxy chain is important for receptor activation. tum.denih.gov | A 3,3-dimethylallyloxy side chain was identified as a key moiety for AhR activation. tum.denih.gov |

Systematic Structural Modifications on the Chromen-2-one Core and their Impact on Bioactivity

Systematic modifications of the chromen-2-one (coumarin) core, beyond the C-7 position, have revealed crucial insights into the structure-activity relationships (SAR) of these derivatives. Substitutions at the C-3, C-4, C-5, C-6, and C-8 positions significantly modulate the biological activity profile.

Positions C-3 and C-4: These positions on the pyrone ring are coveted for the development of new therapeutic agents. researchgate.net The introduction of substituents at C-3 has been shown to inhibit MAO activity. scienceopen.com Specifically, SAR studies have revealed that phenyl substitution at the C-3 position significantly enhances MAO-B inhibition, whereas a phenyl group at the C-4 position is more effective for MAO-A inhibition. scienceopen.comscienceopen.com Conversely, replacing a 3-phenyl group with a 3-benzoyl group strongly diminishes MAO-B inhibitory activity. nih.gov For P-glycoprotein (P-gp) inhibition, a hydrophobic, neutral charge group, such as a phenyl ring at the C-4 position, is considered important. researchgate.netnih.gov In some cases, simultaneous substitutions at both C-3 and C-4 are beneficial for activity. mdpi.com

Positions C-5, C-6, and C-8: Modifications on the benzenoid ring also play a vital role in determining bioactivity. SAR studies have shown that substitution on the C-6 position of the coumarin nucleus provides the best anticancer activity, followed by substitution on the C-8 position. nih.gov A 3D-QSAR analysis for P-gp inhibition indicated that favorable electrostatic and steric volume, such as an α-(hydroxyisopropyl)dihydrofuran moiety, is beneficial when located at the C-5/C-6 or C-7/C-8 positions. nih.gov For antimycobacterial activity, large substitutions on the benzene (B151609) ring of the coumarin scaffold, particularly at position C-6, have shown promise. nih.gov

| Position(s) | Type of Substitution | Impact on Bioactivity | Target/Activity |

|---|---|---|---|

| C-3 | Phenyl group | Enhances inhibitory activity. scienceopen.comscienceopen.com | MAO-B |

| C-4 | Phenyl group | Enhances inhibitory activity. scienceopen.comscienceopen.com | MAO-A |

| C-4 | Hydrophobic, neutral group (e.g., Phenyl) | Important for inhibitory effect. researchgate.netnih.gov | P-glycoprotein (P-gp) |

| C-6 | General substitution | Provides the best activity, followed by C-8. nih.gov | Anticancer |

| C-5/C-6 or C-7/C-8 | Bulky, electrostatic groups | Favorable for inhibitory effect. nih.gov | P-glycoprotein (P-gp) |

Correlation of Substituent Effects with Specific Target Interaction Profiles

The specific pharmacological effects of coumarin derivatives are dictated by their precise interactions with biological targets. Molecular docking and quantitative structure-activity relationship (QSAR) studies have elucidated how different substituents on the coumarin core engage with the active sites of enzymes and receptors.

Monoamine Oxidase (MAO): For MAO-B inhibition, 3D-QSAR models reveal that bulky substituents on an aryl ring attached to the C-3 position of the coumarin scaffold are favorable for activity. mdpi.com Molecular docking simulations show that these compounds orient within the MAO-B active site where specific residues, such as Cys172 and Tyr326, can act as hydrogen-bond donors, stabilizing the ligand-enzyme complex. mdpi.com The steric effect of the substituent at C-3 appears to be a key modulator of MAO-B inhibitory activity. nih.gov The nature and length of the substituent at the C-7 position also affect specificity and selectivity for MAO isoforms. scienceopen.com

Cholinesterases (AChE and BChE): In the context of Alzheimer's disease, coumarin derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Computational docking of coumarin-chalcone hybrids has identified key interactions within the AChE active site. For example, one potent inhibitor was shown to bind to Trp279, Tyr334, and Trp84 in AChE, while only interacting with Trp82 in BChE, explaining its selectivity. nih.govresearchgate.net The coumarin ring often engages in π-π stacking interactions with tryptophan residues (e.g., Trp84 in AChE) in the catalytic active site (CAS), while other parts of the molecule can interact with the peripheral anionic site (PAS), leading to dual-binding site inhibition. nih.govnih.gov

Other Targets: Molecular docking studies have also explored the interaction of coumarin derivatives with other targets. For instance, in studies against caspase-7, an enzyme involved in apoptosis, derivatives showed favorable interactions stabilized by hydrogen bonds and pi-stacking interactions within the active site. hilarispublisher.comhilarispublisher.com For P-glycoprotein, 3D-QSAR models have highlighted the importance of electrostatic and steric volumes at positions C-5/C-6 or C-7/C-8, along with a hydrophobic group at C-4, for effective binding. nih.gov

| Target Enzyme | Key Interacting Residues | Favorable Substituent/Interaction Type | Position on Coumarin Core |

|---|---|---|---|

| MAO-B | Cys172, Tyr326 | Bulky aryl groups, hydrogen-bond acceptors near the coumarin carbonyl group. mdpi.com | C-3 |

| AChE | Trp84, Trp279, Tyr334 | π-π stacking with the coumarin ring; interaction with choline-like side chains. nih.govresearchgate.netnih.gov | Core Scaffold, C-3 |

| BChE | Trp82 | Fewer interactions compared to AChE, leading to selectivity. nih.govresearchgate.net | - |

| Caspase-7 | Not specified | Hydrogen bonds and pi-stacking interactions. hilarispublisher.comhilarispublisher.com | - |

Mechanistic Investigations of 7 Butoxy 2h Chromen 2 One and Analogues in Biological Systems in Vitro and Preclinical Models

Anticancer Mechanisms

Modulation of Cell Proliferation and Cell Cycle Progression (e.g., G0/G1, G2/M arrest)

The coumarin (B35378) scaffold, central to 7-butoxy-2H-chromen-2-one, is a recurring motif in compounds investigated for their antiproliferative effects. Mechanistic studies reveal that these effects are often linked to the modulation of cell cycle progression, inducing arrest at critical checkpoints to halt uncontrolled cell division.

One analogue, a combretastatin (B1194345) A-4 derivative incorporating a coumarin structure, demonstrated a potent ability to induce cell cycle arrest at the G2/M phase in A549 non-small cell lung cancer cells. This effect was concentration-dependent, with a significant increase in the population of arrested cells observed as the concentration of the compound increased. At concentrations of 0.05 µM, 0.1 µM, and 0.2 µM, the compound induced G2/M arrest in 32.7%, 62.8%, and 84.1% of the cell population, respectively, after 48 hours of treatment nih.gov. This arrest is associated with the disruption of microtubule formation, a critical process for mitotic spindle assembly.

Table 1: Effect of a Coumarin Analogue on G2/M Cell Cycle Arrest in A549 Cells

| Concentration (µM) | % of Cells in G2/M Phase |

| 0.05 | 32.7% |

| 0.10 | 62.8% |

| 0.20 | 84.1% |

Data derived from a 48-hour treatment of A549 cells with a coumarin-containing combretastatin A-4 analogue. nih.gov

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which coumarin analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins, and its activation is a key strategy in cancer therapy.

Investigations into bis(4-hydroxy-2H-chromen-2-one) coumarin revealed its capability to induce apoptosis in MCF-7 breast cancer cells. The mechanism was elucidated through gene expression analysis, which showed a significant up-regulation of the pro-apoptotic protein Bax and a concurrent down-regulation of the anti-apoptotic protein Bcl-2 nih.govresearchgate.net. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, triggering the downstream activation of the caspase cascade. Consequently, an increase in caspase-3 gene expression was observed, confirming the activation of this key executioner caspase which orchestrates the dismantling of the cell nih.govresearchgate.net.

Further studies on different coumarin hybrids have substantiated these findings. A hydrazide coumarin derivative was shown to activate caspase-9, an initiator caspase in the intrinsic apoptotic pathway, while a pyrazolylindolin-2-one linked coumarin derivative (compound 4j) was also confirmed to induce apoptosis in melanoma cells nih.govresearchgate.net. The ability of various coumarin derivatives to modulate the activity of Bcl-2 family proteins is a cornerstone of their apoptosis-inducing activity mdpi.com.

Interference with Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK)

The anticancer activities of coumarin derivatives are frequently linked to their ability to interfere with key cellular signaling pathways that regulate cell survival, proliferation, and growth. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) and the mitogen-activated protein kinase (MAPK) pathways are two of the most critical cascades that are often dysregulated in cancer, making them prime targets for therapeutic intervention.

Multiple studies have established that coumarin derivatives can effectively suppress the PI3K/AKT/mTOR pathway researchgate.netnih.gov. For example, a series of coumarin derivatives and coumarin-cinnamic acid hybrids were investigated for their cytotoxic mechanisms. The most active compounds were found to mediate their effects via inhibition of the PI3K/AKT pathway, which was confirmed by observing suppressed levels of the phosphorylated forms of PI3K (p-PI3K) and Akt (p-Akt) in HL60 and HepG2 cancer cells following treatment mdpi.com. Similarly, a coumarin-thiazolidine hybrid, compound VIIb, was shown to effectively suppress the levels of p-PI3K and p-Akt in MCF-7 cells mdpi.com. The inactivation of this pro-survival cascade is a significant contributor to the pro-apoptotic and anti-proliferative effects of these compounds nih.gov.

In addition to the PI3K/AKT axis, coumarin analogues also modulate the MAPK pathway. A 2-phenyl-4H-chromen-4-one derivative was found to inhibit the TLR4/MAPK signaling pathway in RAW264.7 macrophage cells mdpi.com. Furthermore, the anti-angiogenic effects of the natural coumarin scopoletin (B1681571) and its derivatives have been linked to a significant decrease in the VEGF-triggered phosphorylation of ERK1/2 and Akt, both crucial downstream effectors of growth factor signaling nih.gov. This dual inhibition of major signaling pathways highlights the multi-targeted nature of coumarin-based compounds in cancer therapy researchgate.netnih.gov.

Anti-Angiogenic Mechanisms (e.g., VEGFR-2 targeting)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of VEGFR-2 signaling is a validated and effective anti-cancer strategy, and numerous coumarin analogues have been developed and investigated as potent VEGFR-2 inhibitors researchgate.netmdpi.comnih.gov.

The coumarin scaffold has been utilized to design potent inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain. One study reported a series of azaheterocyclic coumarin analogues, with compound 3e emerging as a particularly effective inhibitor of VEGFR-2 with an IC50 value of 0.082 µM researchgate.net. Another novel class of pyrazolylindolin-2-one linked coumarin derivatives was designed as dual BRAFV600E/VEGFR-2 inhibitors; the lead compound, 4j, displayed potent inhibitory activity against VEGFR-2 with an IC50 of 0.64 μM nih.gov.

The mechanistic consequences of this inhibition have been demonstrated in various in vitro models. Scopoletin, a naturally occurring coumarin, and its synthetic derivatives were shown to inhibit VEGF-stimulated proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) nih.gov. This inhibition of endothelial cell function is a direct result of blocking the VEGFR-2 signaling cascade, including the downstream phosphorylation of key signaling proteins like ERK1/2 and Akt nih.gov. These findings establish that coumarin derivatives can effectively disrupt the angiogenic process by directly targeting VEGFR-2, thereby cutting off the nutrient and oxygen supply to tumors.

Table 2: VEGFR-2 Inhibitory Activity of Selected Coumarin Analogues

| Compound | Target Cancer/Model | VEGFR-2 IC50 (µM) | Reference |

| Azaheterocyclic coumarin 3e | Lung Cancer | 0.082 | researchgate.net |

| Pyrazolylindolin-2-one coumarin 4j | Melanoma | 0.64 | nih.gov |

Anti-inflammatory Mechanisms

Modulation of Inflammatory Mediators and Pathways

Chronic inflammation is a key driver of various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Analogues of this compound have demonstrated notable anti-inflammatory activity by modulating the production of key inflammatory mediators and interfering with pro-inflammatory signaling pathways.

A primary mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are upregulated during inflammation and produce the mediators nitric oxide (NO) and prostaglandins, respectively nih.gov. Studies on coumarins isolated from Paramignya trimera showed that they reduced the protein expression of both iNOS and COX-2 in LPS-stimulated microglial cells researchgate.net. Similarly, other coumarin derivatives have been shown to inhibit the release of NO and prostaglandin (B15479496) E2 (PGE2) by down-regulating the mRNA expression of iNOS and COX-2 in a dose-dependent manner.

The regulation of these enzymes is often controlled by upstream signaling pathways, particularly the NF-κB and MAPK pathways. Coumarin derivatives have been shown to inhibit the activation of these pathways. For instance, certain coumarins markedly reduced the LPS-stimulated phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB. This action effectively shuts down the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α and IL-6 mdpi.com.

Inhibition of Pro-inflammatory Enzymes (e.g., 5-Lipoxygenase)

In addition to targeting the COX pathway, coumarin derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators nih.gov. The inhibition of 5-LOX represents an important therapeutic strategy for managing inflammatory diseases.

A variety of 7-substituted coumarins and other analogues have been evaluated for their 5-LOX inhibitory potential. A study on a series of coumarin derivatives found a wide range of lipoxygenase inhibition, from 7.1% to 96.6% nih.govdntb.gov.ua. The most potent compound identified in this series was 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, a close analogue of the subject compound, which exhibited 96.6% inhibition of soybean LOX-3 nih.govdntb.gov.ua.

Structure-activity relationship studies have provided insights into the features required for potent inhibition. For example, 3′-fluoro-substituted coumarins were identified as potent LOX inhibitors, with IC50 values as low as 4.1 µM researchgate.net. The inhibitory activity is influenced by the nature and position of substituents on the coumarin ring, suggesting that the 7-butoxy group of this compound is likely to play a significant role in its interaction with the enzyme.

Table 3: Lipoxygenase (LOX) Inhibitory Activity of Selected Coumarin Analogues

| Compound Analogue | % Inhibition | IC50 (µM) |

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6% | Not specified |

| 3′-fluoro-substituted coumarin (3e) | Not specified | 11.4 |

| 3′-fluoro-substituted coumarin (4e) | Not specified | 4.1 |

Data sourced from studies on various coumarin derivatives against lipoxygenase. nih.govdntb.gov.uaresearchgate.net

Antioxidant Mechanisms

The antioxidant properties of coumarin derivatives, including analogues of this compound, have been a subject of significant scientific inquiry. These investigations have revealed that the coumarin scaffold can be a potent framework for exerting antioxidant effects through various mechanisms, primarily centered around free radical scavenging and the modulation of cellular oxidative stress pathways.

The capacity of coumarin and its derivatives to directly neutralize free radicals is a key aspect of their antioxidant activity. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Studies on various coumarin derivatives have demonstrated that their effectiveness as radical scavengers is highly dependent on their chemical structure, particularly the nature and position of substituents on the coumarin ring. For instance, the presence of hydroxyl groups, especially in ortho or para positions, has been shown to significantly enhance antioxidant activity. While specific data on this compound is limited, research on its precursor, 7-hydroxycoumarin (umbelliferone), and other 7-substituted analogues provides valuable insights. A natural 7-hydroxycoumarin isolated from the fungus Aspergillus versicolor displayed moderate scavenging activity with IC50 values of 237.3 μM for DPPH and 128.8 μM for ABTS. nih.gov

The substitution of the hydroxyl group at the 7-position with an alkoxy group, such as a butoxy group, may modulate this activity. The electron-donating nature of the alkoxy group can influence the electron density of the coumarin ring system, which in turn can affect its ability to donate a hydrogen atom or an electron to a free radical. Research on other 7-alkoxycoumarins suggests that these compounds retain antioxidant potential.

Interactive Table: DPPH and ABTS Radical Scavenging Activities of Selected Coumarin Analogues.

| Compound | Assay | IC50 (µM) | Source |

| 7-Hydroxycoumarin | DPPH | 237.3 | nih.gov |

| 7-Hydroxycoumarin | ABTS | 128.8 | nih.gov |

Beyond direct radical scavenging, coumarin analogues can exert antioxidant effects by modulating endogenous defense mechanisms against oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. nih.govmdpi.comnih.gov

Preclinical studies on 7-hydroxycoumarin have shown its ability to alleviate oxidative stress in vivo. In a model of colistin-induced kidney injury, 7-hydroxycoumarin significantly mitigated oxidative stress, as evidenced by its impact on relevant biomarkers. researchgate.net This suggests that the core coumarin structure, particularly with substitution at the 7-position, can influence cellular responses to oxidative damage.

The mechanisms underlying this modulation often involve the upregulation of antioxidant enzymes. For example, 7-hydroxycoumarin has been observed to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), which play a crucial role in protecting cells from oxidative damage. researchgate.net While direct studies on this compound are not available, it is plausible that it could share similar mechanistic pathways due to its structural similarity to 7-hydroxycoumarin.

Antimicrobial Mechanisms

Coumarin and its derivatives have been recognized for their broad-spectrum antimicrobial properties, encompassing both antibacterial and antifungal activities. sysrevpharm.org The lipophilic nature of the coumarin nucleus allows for effective interaction with and penetration of microbial cell membranes, a critical step in exerting antimicrobial effects.

The antibacterial potential of coumarin derivatives has been demonstrated against a range of pathogenic bacteria. The mechanism of action can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, leading to bacterial cell death. The specific activity is often dependent on the concentration of the compound and the susceptibility of the bacterial strain.

While specific studies on the bacteriostatic and bactericidal activities of this compound are limited, research on other 7-substituted coumarins provides evidence of their antibacterial potential. For instance, various coumarin derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The substitution at the 7-position with different functional groups can significantly influence the antibacterial spectrum and potency. For example, the introduction of a diethylamino group at the 7-position in a 4-methylcoumarin (B1582148) derivative resulted in the most effective inhibition against Neisseria gonorrhoeae α-carbonic anhydrase in one study. unifi.it

The antifungal properties of coumarin derivatives are well-documented. A study on 7-(pentyloxy)-2H-chromen-2-one, a close analogue of this compound, demonstrated significant antifungal activity against various Candida species. The minimum inhibitory concentration (MIC) values for this compound were in a range that suggests potent antifungal effects. researchgate.net This indicates that the presence of a 7-alkoxy chain is compatible with, and likely contributes to, the antifungal activity of the coumarin scaffold.

The mechanism of antifungal action for coumarins is thought to involve the disruption of fungal cell membrane integrity and the inhibition of key fungal enzymes. The lipophilicity imparted by the alkoxy chain at the 7-position can facilitate the interaction of the molecule with the ergosterol-rich fungal cell membrane, leading to increased permeability and ultimately cell death.

Interactive Table: Antifungal Activity of a 7-Alkoxycoumarin Analogue.

| Compound | Fungal Species | MIC (µg/mL) | Source |

| 7-(pentyloxy)-2H-chromen-2-one | Candida species | Not specified | researchgate.net |

Neuroprotective Mechanisms (Excluding Clinical Aspects)

Emerging preclinical evidence suggests that coumarin derivatives possess neuroprotective properties, making them interesting candidates for the investigation of novel therapeutic strategies for neurodegenerative diseases. researchgate.netnih.govproceedings.science The neuroprotective effects of coumarins are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate various signaling pathways involved in neuronal survival. researchgate.netmdpi.com

Studies on various 7-substituted coumarin derivatives have highlighted their potential to protect neurons from damage. For example, certain 3,7-substituted coumarins have demonstrated significant neuroprotective effects in cellular models of neurotoxicity. researchgate.net These compounds were found to be weak cholinesterase inhibitors but potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters. researchgate.net

Furthermore, the natural coumarin derivative esculetin (B1671247) (6,7-dihydroxycoumarin) has been shown to offer neuroprotection in a mouse model of cerebral ischemia/reperfusion injury. nih.gov Esculetin treatment reduced infarct volume and neurological deficits, and its mechanism of action was linked to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax. nih.gov

Given that this compound shares the core coumarin structure and has a substitution at the 7-position, it is plausible that it could also exhibit neuroprotective effects through similar mechanisms, such as reducing oxidative stress and modulating apoptotic pathways in neuronal cells. However, direct preclinical studies on this compound are needed to confirm this potential.

Mechanisms Related to Alzheimer's Disease Targets (e.g., Aβ aggregation, AChE/BuChE)

The pathological complexity of Alzheimer's disease (AD) necessitates the development of therapeutic agents that can interact with multiple disease-relevant targets. mdpi.com Key among these are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are central to the cholinergic hypothesis of AD, and the aggregation of amyloid-beta (Aβ) peptides, a primary hallmark of the disease. nih.govnih.gov Derivatives of 2H-chromen-2-one (coumarin), including this compound and its analogues, have been investigated for their potential to modulate these targets.

Research into coumarin-based moieties has led to the development of homo- and heterodimers designed to interact with both the catalytic and peripheral anionic subsites of AChE. nih.gov This dual-binding approach is significant because the peripheral anionic subsite is also implicated in the fibrillogenesis of Aβ peptides. nih.gov In patients with advanced Alzheimer's disease, AChE levels can decline significantly while BuChE activity increases, making BuChE a critical therapeutic target for maintaining stable cognition. nih.gov Selective inhibition of BuChE is considered a viable therapeutic strategy. nih.govnih.gov

Investigations into various analogues have revealed compounds with potent inhibitory activity against both cholinesterases and Aβ aggregation. For instance, a bivalent AChE inhibitor derived from 2H-chromen-2-one building blocks, compound 6d (see table), demonstrated a nanomolar IC₅₀ value for AChE inhibition and also effectively inhibited Aβ self-aggregation. nih.gov This compound exhibited a mixed-type inhibition kinetic profile for AChE. nih.gov

Similarly, studies on benzochromenopyrimidinones, which are structurally related to the coumarin scaffold, have identified compounds with significant biological activity. Compound 3Bb was found to be a mixed-type inhibitor of human acetylcholinesterase (hAChE). nih.govnih.gov The exploration of various synthetic derivatives continues to yield compounds with promising multi-target profiles for potential AD intervention.

Research Findings on Cholinesterase Inhibition and Aβ Aggregation

The following table summarizes the in vitro inhibitory activities of selected this compound analogues against key Alzheimer's disease targets.

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 3-[2-({4-[(dimethylamino)methyl]-2-oxo-2H-chromen-7-yl}oxy)ethoxy]-6,7-dimethoxy-2H-chromen-2-one (6d) | AChE | 0.059 | Mixed-type | nih.gov |

| Benzochromenopyrimidinone analogue (3Bb) | hAChE | 1.28 ± 0.03 | Mixed-type | nih.govnih.gov |

| Allicin | AChE | 61.62 | Not Specified | nih.gov |

| Allicin | BuChE | 308.12 | Not Specified | nih.gov |

In addition to direct enzyme inhibition, certain coumarin analogues have shown a remarkable ability to protect neuronal cells from Aβ₁₋₄₂-induced damage, further highlighting their neuroprotective potential. nih.gov The aggregation of Aβ peptides is a critical event in the amyloid cascade hypothesis, leading to the formation of toxic oligomers and amyloid plaques. princeton.edubmbreports.org The ability of these compounds to interfere with this process is a key aspect of their therapeutic potential. nih.gov

Computational and Structural Biology Approaches in the Study of 7 Butoxy 2h Chromen 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how 7-Butoxy-2H-chromen-2-one might interact with biological targets at a molecular level.

Prediction of Binding Affinities and Modes

Molecular docking simulations are employed to estimate the binding affinity between a ligand, such as this compound, and a target protein. This affinity is often expressed as a binding energy score, typically in kcal/mol, where a more negative value indicates a stronger and more stable interaction. For instance, studies on various small molecules have shown that binding energies below -7.0 kcal/mol are considered indicative of a potentially stable interaction.

The process involves placing the ligand within the active site of the target protein and evaluating numerous possible conformations and orientations. Scoring functions are then used to provide a rapid estimation of the binding affinity for these different poses. While these methods are crucial for high-throughput screening of extensive chemical libraries, it is acknowledged that they provide a simplified estimation compared to more computationally intensive methods like all-atom molecular dynamics simulations.

In studies involving coumarin (B35378) derivatives, molecular docking has been effectively used to predict how these compounds bind to the active sites of target proteins, suggesting their potential as inhibitors. The binding mode reveals the specific orientation and conformation of the ligand that results in the most favorable binding energy. This information is critical for understanding the mechanism of action and for guiding further structural modifications to enhance potency.

Table 1: Illustrative Molecular Docking Data for Coumarin Derivatives Against a Hypothetical Protein Target

| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Compound 1a | -9.58 | 0.15 |

| Compound 1b | -10.35 | 0.05 |

| Compound 1c | -9.33 | 0.25 |

| Data is hypothetical and for illustrative purposes, based on findings for similar compounds. |

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target protein's active site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in the study of inhibitors for the MDM2/p53 interaction, docking revealed that key hydrophobic interactions with residues such as Leu54, Ile61, and Val93 were crucial for binding. Similarly, for ligands targeting the protein Bcl-2, hydrophobic contacts with residues like Phe104 and Tyr108 were identified as critical. The butoxy group of this compound, being hydrophobic, is likely to engage in such interactions with nonpolar residues in a binding pocket. The oxygen atoms in the chromen-2-one core can act as hydrogen bond acceptors. Identifying these key residues provides a roadmap for designing derivatives with improved binding and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the set. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity.

The predictive power of a QSAR model is evaluated using statistical metrics like the coefficient of determination (R²). An R² value close to 1.0 indicates a strong correlation between the predicted and experimental activities. For instance, a QSAR model for flavonoid inhibitors of pancreatic lipase (B570770) achieved an R² of 0.9444, indicating a high degree of accuracy. These models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

Identification of Structural Descriptors Influencing Potency

A key outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can relate to various molecular properties:

Electronic properties: such as dipole moment and orbital energies (HOMO/LUMO), which influence how a molecule interacts with its target.

Topological properties: which describe the connectivity and branching of the molecule.

Spatial properties: related to the three-dimensional shape and size of the molecule.

For example, a QSAR study on flavonoids revealed that substitutions with electron-donating groups at certain positions and electron-withdrawing groups at others could be important for estrogenic activity. For this compound, descriptors related to its hydrophobicity (LogP) due to the butoxy chain, and electronic properties of the coumarin ring system would likely be significant contributors to its activity profile in a QSAR model.

In Silico ADMET Prediction for Pharmacokinetic Profiling (Theoretical Framework)

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools use computational models to estimate these properties early in the drug discovery process, helping to identify candidates with poor drug-likeness and reduce later-stage failures.

The theoretical framework for predicting the ADMET profile of this compound would involve evaluating several key parameters using various computational webservers and software.

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) indicates the potential for oral bioavailability.

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are assessed to understand how the compound will distribute throughout the body.

Metabolism: Models predict whether the compound is likely to be an inhibitor or substrate of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. This helps to anticipate potential drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, some models can provide insights into the likely routes of elimination.

Toxicity: Predictions for mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition) are crucial for early safety assessment.

Table 2: Representative Predicted ADMET Properties for a Coumarin-like Compound

| ADMET Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Low likelihood of central nervous system side effects |

| CYP2D6 Inhibitor | No | Lower risk of metabolic drug-drug interactions |

| Ames Mutagenicity | Non-mutagen | Low potential for causing genetic mutations |

| hERG Inhibition | Low Risk | Low potential for cardiotoxicity |

| This table represents a theoretical profile for a compound like this compound based on general findings for similar structures. |

By integrating these computational approaches, researchers can build a comprehensive profile of this compound, predicting its molecular interactions, structure-activity relationships, and drug-like properties, thereby guiding its efficient development as a potential therapeutic agent.

Crystallographic Studies of this compound and Analogues Co-crystals

Crystallography, particularly X-ray diffraction, serves as a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique provides precise information on bond lengths, angles, and the spatial arrangement of atoms, which is invaluable for understanding the structure-activity relationships of bioactive molecules. While specific crystallographic data for this compound co-crystals are not extensively documented in publicly available literature, significant insights can be drawn from studies on its analogues, particularly other 7-alkoxy-2H-chromen-2-ones and various coumarin derivatives that have been successfully co-crystallized.

Co-crystals are crystalline structures composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a co-former, held together in the same crystal lattice by non-covalent interactions. nih.govresearchgate.net The formation of co-crystals is a prominent strategy in crystal engineering to modify the physicochemical properties of a compound, such as solubility, stability, and bioavailability, without altering its intrinsic chemical structure. nih.govtandfonline.comiucr.org

Studies on coumarin analogues have demonstrated the successful formation of co-crystals with various co-formers. For instance, coumarin-3-carboxylic acid has been co-crystallized with compounds like thiourea, 2-amino-3-bromopyridine, and p-aminobenzoic acid. nih.goviucr.orgnih.gov These studies reveal that the primary driving forces for co-crystal assembly are hydrogen bonds and other non-covalent interactions like π–π stacking. iucr.orgnih.gov

In the case of 7-alkoxy-2H-chromen-2-one analogues, the coumarin core provides sites for such interactions. The carbonyl group at the C2 position is a key hydrogen bond acceptor, while the aromatic rings are capable of engaging in π–π stacking. The alkoxy group at the C7 position, such as the butoxy group in this compound, can also influence crystal packing through van der Waals forces and may participate in weaker C–H⋯O interactions.

The table below summarizes crystallographic data for selected coumarin analogues, illustrating the types of crystal structures and interactions that could be anticipated in studies of this compound co-crystals.

| Compound/Co-crystal | Crystal System | Space Group | Key Intermolecular Interactions |

| Coumarin-3-carboxylic acid : Thiourea | Monoclinic | P2₁/c | N-H···O hydrogen bonds |

| Coumarin : 3,5-dihydroxybenzoic acid | Triclinic | Pī | O-H···O hydrogen bonds |

| 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | Monoclinic | P2₁/c | Intramolecular O–H⋯N; C–H⋯O hydrogen bonds; π–π interactions researchgate.net |

| 3,3′-(4-Trifluoromethylbenzylidene)-bis-[4-hydroxycoumarin] | Monoclinic | P2₁/c | Intramolecular O-H···O hydrogen bonds mdpi.com |

These studies collectively underscore the utility of co-crystallization and crystallographic analysis in the field of medicinal chemistry. By forming co-crystals, it is possible to engineer solids with improved properties, and X-ray crystallography provides the atomic-level blueprint necessary to understand and rationalize these improvements.

Spectroscopic Techniques for Elucidating Biological Interactions (e.g., NMR, IR, Mass Spectrometry for structural confirmation in biological studies)

Spectroscopic techniques are indispensable tools for confirming the molecular structure of compounds like this compound and for probing their interactions with biological macromolecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the identity and purity of the compound. mdpi.comchemmethod.comijarbs.com The chemical shifts, coupling constants, and signal intensities in the ¹H NMR spectrum allow for the unambiguous assignment of each proton in the molecule, from the aromatic protons on the coumarin ring to those in the butoxy side chain.

Beyond structural confirmation, advanced NMR techniques are pivotal for studying biological interactions at the molecular level. Saturation Transfer Difference (STD) NMR and Transfer Nuclear Overhauser Effect Spectroscopy (Tr-NOESY) are particularly valuable for characterizing the binding of small molecules (ligands) to large protein targets. nih.gov

STD NMR: This experiment identifies which protons of the small molecule are in close proximity to the protein surface. By irradiating protons on the protein, saturation is transferred to the bound ligand. The difference between a saturated and an off-resonance spectrum reveals the specific protons of the ligand that are part of the binding epitope. This method has been successfully used to map the binding of coumarin-based inhibitors to enzymes like acetylcholinesterase. nih.gov

Tr-NOESY: This technique provides information about the conformation of the ligand when it is bound to the protein. It measures the through-space transfer of magnetization between protons, allowing for the determination of inter-proton distances and thus the three-dimensional structure of the bound ligand. nih.gov

These NMR methods can also be used to determine binding affinities, such as the dissociation constant (K D ), providing quantitative data on the strength of the ligand-protein interaction. nih.gov

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its key structural features. nih.govmdpi.com

| Functional Group | Typical Wavenumber (cm⁻¹) |

| C=O (Lactone carbonyl) | ~1700-1740 |

| C=C (Aromatic) | ~1600-1450 |

| C-O-C (Ether linkage) | ~1250-1050 |

| C-H (Aromatic and Aliphatic) | ~3100-2850 |

In the context of biological interactions, FTIR can detect changes in the vibrational modes of a molecule upon binding to a target. For example, the formation of a hydrogen bond between the lactone carbonyl of the coumarin and an amino acid residue in a protein's active site would typically cause a shift in the C=O stretching frequency to a lower wavenumber. This provides direct evidence of the interaction and can offer clues about the binding mode. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to confirm the molecular weight of synthesized compounds like this compound, thereby verifying its elemental composition. ijarbs.comnih.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, further confirming the molecular formula. mdpi.com

The fragmentation pattern of a molecule in the mass spectrometer provides additional structural information. By analyzing the masses of the fragments, it is possible to deduce the connectivity of the atoms, which complements the data obtained from NMR and IR spectroscopy. nih.govresearchgate.netchemijournal.com

Future Research Trajectories and Therapeutic Potential of 7 Butoxy 2h Chromen 2 One Analogues

Exploration of Novel Pharmacological Targets and Pathways

The therapeutic landscape of 7-butoxy-2H-chromen-2-one and its analogues is expanding as research uncovers novel pharmacological targets and pathways. The coumarin (B35378) scaffold, the core of these compounds, is recognized for its broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.govmdpi.comresearchgate.net Future research is focused on identifying specific molecular targets to harness this potential for various diseases.

A significant area of investigation involves neurodegenerative diseases. researchgate.net Analogues are being designed to modulate pathways implicated in conditions like Alzheimer's disease. nih.gov One key target is the inhibition of receptor type protein tyrosine phosphatase D (PTPRD), which has been identified as a novel therapeutic target for treating addiction. A 7-butoxy analogue of illudalic acid, known as 7-BIA, has been reported as an inhibitor of PTPRD. nih.gov

Furthermore, the anticancer potential of coumarin derivatives is being explored through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration. iajesm.in Research is also delving into the inhibition of enzymes like carbonic anhydrases (CAs), topoisomerases, and kinases involved in cancer progression. nih.govnih.gov For instance, certain coumarin analogues have shown the ability to downregulate the expression of CA IX, CA XII, and Topo II proteins. nih.gov

The anti-inflammatory properties of these compounds are also a major focus. nih.gov Imperatorin, another coumarin derivative, has been shown to inhibit the protein expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. nih.gov The exploration of these and other novel targets will continue to drive the development of next-generation therapeutics based on the this compound structure.

Development of Multitarget-Directed Ligands Based on the Chromen-2-one Scaffold

The complexity of multifactorial diseases such as Alzheimer's disease (AD) and cancer has spurred the development of multitarget-directed ligands (MTDLs). mdpi.comnih.gov The chromen-2-one (coumarin) scaffold is considered a "privileged structure" in medicinal chemistry, making it an excellent framework for designing MTDLs that can simultaneously modulate multiple biological targets. nih.govnih.govresearchgate.net This polypharmacological approach is seen as a more effective therapeutic strategy than single-target drugs for complex pathologies. nih.govresearchgate.net

In the context of Alzheimer's disease, research efforts have focused on designing coumarin-based MTDLs that inhibit key enzymes involved in its progression. nih.gov These targets often include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.govmdpi.commdpi.com The synergistic inhibition of these enzymes is believed to enhance therapeutic efficacy. mdpi.com For example, a series of 7-alkoxyamino-3-(1,2,3-triazole)-coumarins were developed as potent and selective AChE inhibitors, with some compounds also demonstrating neuroprotective effects and affinity for histamine (B1213489) H3 receptors and MAOs. mdpi.com Similarly, chromone-based derivatives have been identified as promising multi-target inhibitors of both human cholinesterases and monoamine oxidases. nih.govuautonoma.cl

The MTDL strategy is also being applied to cancer therapy. By hybridizing the coumarin scaffold with other pharmacophores, researchers aim to create novel agents that can act on multiple cancer-related pathways. nih.govrsc.org For instance, new coumarin analogues have been designed to act as dual inhibitors of carbonic anhydrases (CA IX/XII) and topoisomerase II, demonstrating significant cytotoxic effects against various cancer cell lines. nih.gov This approach of molecular hybridization may lead to new anticancer drugs with improved specificity, reduced toxicity, and enhanced effectiveness. rsc.org

| Compound/Series | Target(s) | Disease Focus | Key Findings |

| 7-alkoxyamino-3-(1,2,3-triazole)-coumarins | AChE, BChE, H3R, MAOs | Alzheimer's Disease | Potent and selective AChE inhibition (IC50 values of 4–104 nM) with neuroprotective and multitarget activities. mdpi.com |

| Chromone-based derivatives | AChE, MAO-A, MAO-B | Alzheimer's Disease | Identified potent, selective, and reversible multi-target inhibitors with favorable drug-like profiles. nih.govuautonoma.cl |

| Coumarin-cinnamic acid hybrids | PI3K/AKT pathway | Cancer | Showed significant cytotoxic effects against HL60 and HepG2 cancer cell lines. nih.gov |

| Hybridized Coumarin Analogues | Carbonic Anhydrases (CA IX/XII), Topoisomerase II | Cancer | Downregulated the expression of target proteins and induced apoptosis in cancer cells. nih.gov |

Application of Advanced Drug Delivery Systems (Conceptual Design and Preclinical Validation)

The therapeutic efficacy of this compound analogues can be significantly enhanced through the use of advanced drug delivery systems. These systems aim to improve the solubility, bioavailability, and targeted delivery of these often poorly water-soluble compounds. nih.govdovepress.com A key challenge in translating promising preclinical findings is overcoming the pharmacokinetic hurdles associated with many coumarin derivatives.

One promising approach is the formulation of nanocrystals. Nanocrystal drug delivery systems can enhance the oral bioavailability of poorly water-soluble drugs by increasing their surface area and dissolution rate. dovepress.com This technology has been successfully applied to other natural compounds and is a viable strategy for coumarin analogues. For example, coumarin-6 (C6) has been used as a model drug to prepare nanocrystals, demonstrating that this method primarily improves bioavailability by enhancing solubility. dovepress.com

Fluorescent properties inherent to the coumarin scaffold can also be leveraged for drug delivery monitoring. researchgate.net By attaching a fluorescent coumarin-based reporter to a therapeutic agent, it becomes possible to track the drug's distribution, release, and movement within the body in real-time. This provides invaluable information for optimizing treatment efficacy and validating the performance of the delivery system in preclinical models. researchgate.net

The conceptual design of these systems involves selecting appropriate nanocarriers, such as lipid nanoparticles or cyclodextrins, to encapsulate the coumarin derivative. pharmaron.com Preclinical validation is a critical next step, utilizing in vitro, ex vivo, and in vivo models to assess the system's pharmacokinetic profile, safety, and efficacy. pharmaron.com These studies are essential for guiding the development of novel drug delivery systems from the laboratory toward potential clinical applications. pharmaron.com

Green Chemistry Approaches in the Synthesis of Derivatives

The synthesis of this compound and its derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce environmental impact by minimizing waste and avoiding hazardous substances. eurekaselect.comnih.govmdpi.com Traditional methods for synthesizing coumarins, such as the Pechmann, Perkin, and Knoevenagel condensations, often require harsh conditions and toxic reagents. iajesm.inresearchgate.net In response, a variety of eco-friendly and sustainable alternatives have been developed. eurekaselect.comresearchgate.net

These green synthetic methods include the use of alternative energy sources like microwave irradiation and ultrasound. eurekaselect.comnih.govresearchgate.net Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes and often improves product yields. mdpi.comresearchgate.net Similarly, ultrasound-assisted synthesis provides an efficient method for producing chromene derivatives under mild conditions. researchgate.net

Other key green chemistry strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. nih.govmdpi.com One-pot synthesis of coumarin-3-carboxylic acids has been successfully developed in water at room temperature. acs.org

Biocatalysis: Employing enzymes as natural catalysts offers high specificity and operates under mild conditions, significantly reducing the need for harsh chemicals and high energy inputs. iajesm.in

Solvent-Free Synthesis and Mechanochemistry: Performing reactions without a solvent or by mechanical grinding minimizes waste and environmental impact. eurekaselect.commdpi.comresearchgate.net

Use of Eco-Friendly Catalysts: Utilizing non-toxic and recyclable catalysts, such as potassium carbonate or sodium azide, for condensation reactions. nih.govacs.org

These sustainable approaches are not only environmentally responsible but also offer benefits in terms of cost-effectiveness, scalability, and ease of purification, making them highly attractive for the large-scale production of pharmacologically active coumarin derivatives. nih.govresearchgate.net

| Green Synthesis Method | Key Features | Examples of Application |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields. researchgate.netresearchgate.net | Synthesis of various chromene derivatives. researchgate.net |

| Ultrasound-Assisted Synthesis | Efficient, mild conditions, shorter reaction times. nih.govresearchgate.net | Synthesis of substituted chromenes from aldehydes, malononitrile, and resorcinol (B1680541). researchgate.net |

| Biocatalysis | High specificity, mild reaction conditions, reduced environmental impact. iajesm.in | Sustainable synthesis of bioactive coumarin derivatives. iajesm.in |

| Synthesis in Green Solvents | Use of water, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents. eurekaselect.commdpi.com | Knoevenagel condensation in deep eutectic solvents; one-pot synthesis in water. mdpi.comacs.org |

| Solvent-Free Reactions | Reactions are conducted by grinding reagents together (mechanochemistry) or without any solvent. eurekaselect.commdpi.com | Facile synthesis of N-substituted amines and indolizines. mdpi.com |

Translational Research Perspectives from Preclinical Findings

Translating promising preclinical findings of this compound analogues into clinical applications is a critical goal for future research. The diverse biological activities demonstrated by the coumarin scaffold provide a strong foundation for developing new therapies for a range of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. mdpi.comresearchgate.netnih.gov The journey from bench to bedside requires a strategic approach to bridge the gap between initial discovery and clinical validation.

A key aspect of this translational pathway is the robust characterization of lead compounds. For example, the identification of 7-BIA as a PTPRD phosphatase inhibitor for addiction treatment was supported by extensive structure-activity relationship studies involving nearly 70 related compounds. nih.gov This preclinical work led to the nomination of a 7-cyclopentyl methoxy (B1213986) analog as a candidate for further development, based on its improved potency, selectivity, and oral bioavailability. nih.gov

Similarly, the development of MTDLs for Alzheimer's disease has progressed through rigorous preclinical evaluation. mdpi.com Promising coumarin-triazole derivatives were not only tested for their inhibitory activity against target enzymes but also assessed for neurotoxicity and neuroprotective effects in cell-based models. mdpi.com Such comprehensive preclinical data is essential for selecting candidates with the highest potential for success in clinical trials.

The application of advanced drug delivery systems represents another crucial translational step. pharmaron.com By improving the pharmacokinetic profiles of coumarin derivatives, these systems can enhance their safety and efficacy, making them more viable as clinical candidates. pharmaron.com The successful transition of these compounds will depend on integrated research that combines medicinal chemistry, pharmacology, and formulation science to overcome the challenges of drug development.

Q & A

Basic: What are the established synthetic routes for 7-butoxy-2H-chromen-2-one, and how can reaction parameters be optimized for higher yields?

Answer:

The synthesis typically involves nucleophilic substitution of 7-hydroxycoumarin with bromobutane under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key optimization steps include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require careful purification to remove by-products .

- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency .

- Yield monitoring : TLC or HPLC at intermediate steps ensures minimal side reactions (e.g., O-alkylation at competing hydroxyl sites) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, critical for confirming substituent orientation. For example:

- Crystal growth : Slow evaporation of acetone/water mixtures produces diffraction-quality crystals .

- Software tools : SHELX suite refines structural models, distinguishing between rotational isomers (e.g., butoxy chain gauche vs. anti conformers) .

- Validation : Compare experimental data (e.g., C–O bond lengths: ~1.36 Å) with DFT-optimized geometries to resolve discrepancies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H NMR confirms substitution patterns (δ 4.0–4.3 ppm for OCH₂; δ 6.2–8.3 ppm for coumarin protons) . ¹³C NMR identifies carbonyl (δ ~160 ppm) and quaternary carbons .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C–O–C at ~1250 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of butoxy group) .

Advanced: How can researchers address contradictions in reported melting points or spectral data for alkoxycoumarins?

Answer:

- Purity assessment : Use DSC (differential scanning calorimetry) to detect polymorphs or solvates affecting melting points .

- Cross-validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- Literature reconciliation : Re-examine synthetic protocols; trace impurities (e.g., residual DMF) may skew results .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes the product while retaining polar by-products .

- HPLC : Reverse-phase C18 columns (MeOH:H₂O = 70:30) resolve closely related isomers (e.g., 6- vs. 7-substituted) .

- TLC monitoring : Rf ~0.5 in ethyl acetate/hexane (1:1) aids in real-time purification tracking .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C3 position in coumarin is electrophilic (LUMO ~ -1.5 eV) .

- MD simulations : Solvent effects (e.g., DMSO vs. water) on reaction pathways can be modeled using Gaussian or ORCA .

- Docking studies : Predict interactions with biological targets (e.g., cytochrome P450) to guide functionalization .

Basic: What are the common side reactions during 7-butoxycoumarin synthesis, and how are they mitigated?

Answer:

- Di-alkylation : Excess bromobutane or prolonged reaction times may lead to di-O-alkylation. Mitigation: Use stoichiometric alkylating agents and monitor via TLC .

- Hydrolysis : Butoxy groups hydrolyze under acidic conditions. Avoid aqueous workup at low pH; use neutral buffers .

- Oxidation : Coumarin rings oxidize in strong light. Conduct reactions under inert atmosphere (N₂/Ar) .

Advanced: How does substituent positioning (e.g., 7- vs. 6-butoxy) affect the photophysical properties of coumarins?

Answer:

- UV-Vis spectroscopy : 7-Substitution red-shifts absorption (λmax ~320 nm) due to enhanced conjugation, while 6-substitution shows λmax ~290 nm .

- Fluorescence quenching : Steric hindrance from bulky groups (e.g., tert-butyl) reduces quantum yield. Compare Φ values via fluorimetry .

- Solvatochromism : Polarity-sensitive emission shifts (Δλ ~20 nm) indicate intramolecular charge transfer in 7-alkoxy derivatives .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact with irritants .

- Ventilation : Use fume hoods during alkylation steps to avoid inhaling volatile solvents (DMF, bromobutane) .

- Waste disposal : Neutralize acidic/basic residues before discarding; halogenated by-products require specialized treatment .

Advanced: How can researchers design multi-target derivatives of 7-butoxycoumarin for biological studies?

Answer:

- Scaffold modification : Introduce bioisosteres (e.g., replacing butoxy with cyclopropylmethoxy) to enhance bioavailability .

- SAR analysis : Test substituent effects (e.g., electron-withdrawing groups at C3) on enzyme inhibition (e.g., MAO-B) .

- Hybrid molecules : Conjugate with known pharmacophores (e.g., chalcone) via Mitsunobu or click chemistry .

Key Notes

- Data Contradictions : Cross-validate spectral and crystallographic data using multiple techniques (e.g., SCXRD + DFT) .

- Methodological Rigor : Prefer peer-reviewed protocols over commercial databases for reproducibility .

- Advanced Tools : Leverage computational and experimental synergies to resolve structural or reactivity ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.